N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

Description

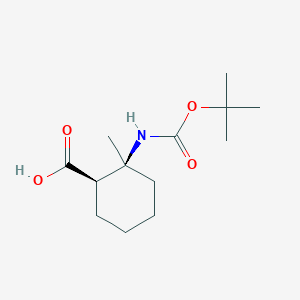

N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a chiral, Boc-protected amino acid derivative characterized by a cyclohexane ring substituted with amino and methyl groups in the cis configuration. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol and a purity typically exceeding 97% . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is widely utilized in peptide synthesis, medicinal chemistry, and materials science due to its conformational rigidity and stereochemical versatility.

Properties

IUPAC Name |

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHSJLZEFNANGN-ZANVPECISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amino acid can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for the continuous deprotection of Boc groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Amidation: Formation of amides through reactions with carboxylic acids or acid chlorides.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Amidation: Carboxylic acids, acid chlorides, and bases such as triethylamine.

Major Products

Scientific Research Applications

Drug Design and Synthesis

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is often employed as a chiral building block in the synthesis of pharmaceuticals. Its unique structural attributes allow for the development of compounds with specific biological activities.

Case Study: Curtius Rearrangement in Drug Synthesis

The Curtius rearrangement is a significant reaction involving acyl azides derived from carboxylic acids, including this compound. This rearrangement has been utilized in synthesizing various bioactive compounds:

- Oseltamivir (Tamiflu) : The synthesis of oseltamivir involved the transformation of N-Boc-protected intermediates through Curtius rearrangement, highlighting the compound's utility in antiviral drug development .

- Dihydrexidine : This compound, used as a dual inhibitor for specific kinases, was synthesized using this compound as a precursor. The process included hydrolysis followed by Curtius rearrangement to yield the desired amine .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining stereochemical integrity.

Data Table: Peptide Applications

| Peptide Name | Application Area | Synthesis Method |

|---|---|---|

| Dihydrexidine | Cancer treatment | Curtius rearrangement |

| Cyclin-dependent kinase inhibitors | Oncology | Solid-phase peptide synthesis |

| β-Peptides | Antimicrobial agents | Coupling with various amino acids |

Synthesis of Bioactive Molecules

The compound is also instrumental in synthesizing various bioactive molecules, particularly those that require specific stereochemistry for biological activity.

Case Study: β-Peptides Incorporating Cyclohexane Amino Acids

Recent research has demonstrated the incorporation of this compound into β-peptides, enhancing their stability and biological activity. These compounds have shown promise in antimicrobial applications .

Analytical Techniques for Characterization

The characterization of synthesized compounds involving this compound often employs advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Used to determine enantiomeric purity and confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Essential for purifying synthesized products and analyzing their composition.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid:

Key Comparative Insights

Steric and Conformational Differences

- Cyclohexane vs. Cyclopentane Derivatives: The cyclohexane ring in N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid provides greater conformational flexibility compared to the cyclopentane analogue. The latter exhibits higher ring strain, which may influence solubility and reactivity in synthetic applications .

- Linear vs. Cyclic Backbones: Linear analogues like N-Boc-β-alanine lack the steric constraints imposed by cyclohexane or indane rings, making them more suitable for forming supramolecular structures such as organogels .

Functional Group Impact

- Boc Protection Strategy : All listed compounds utilize Boc protection to stabilize the amine group. However, the electronic environment varies; for example, the electron-withdrawing carboxylate in N-Boc-L-aspartic acid enhances hydrogen-bonding capacity, critical for hydrogel formation .

- Substituent Effects: The α,α-dimethyl group in N-Boc-2-aminoisobutyric acid introduces significant steric hindrance, limiting rotational freedom and mimicking proline-like rigidity in peptides .

Research Findings and Practical Considerations

- Synthetic Utility : The cyclohexane derivative’s cis configuration allows precise stereochemical control in peptide synthesis, though its bulkiness may complicate coupling reactions compared to linear analogues .

- Thermal Stability : Boc-protected cyclohexane and cyclopentane derivatives exhibit comparable thermal stability (decomposition >200°C), but the former’s larger ring size improves solubility in polar solvents .

- Cost and Availability: N-Boc-2-aminoisobutyric acid is commercially available at lower costs (e.g., ¥10,000/25g ) compared to the cyclohexane analogue, which may require custom synthesis .

Biological Activity

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a chiral β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with its unique structural features, is being explored for various applications, including as a building block in peptide synthesis and as a pharmacological agent. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The cis configuration of the cyclohexane ring contributes to its conformational flexibility, impacting its biological interactions.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₁O₂ |

| Molecular Weight | 197.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that β-amino acids, including derivatives like this compound, exhibit anticancer properties. For instance, studies have shown that certain β-amino acids can modulate cellular pathways involved in cancer progression. A notable study demonstrated that cyclic β-amino acids can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound's structural similarity to neurotransmitter analogs suggests potential neuroprotective effects. Some β-amino acids have been reported to interact with GABA receptors, which play a crucial role in neuronal signaling. Research has indicated that modifications to the cyclohexane ring can enhance the affinity for these receptors, potentially leading to therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain analogs exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of this compound demonstrated its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls.

Case Study 2: Neuroprotective Mechanism

In another study, researchers investigated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Summary of Biological Activities

Mechanistic Insights

Research has provided insights into the mechanisms underlying the biological activities of this compound:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- GABA Receptor Modulation : Interaction with GABA receptors enhancing neuroprotective effects.

- Membrane Disruption : Potential interference with bacterial cell membrane integrity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid?

- Methodological Answer : A stereoselective conjugate addition approach using homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can achieve high cis-selectivity. This method leverages steric and electronic effects to control the stereochemistry of the amino acid backbone. Post-synthesis, the Boc-protecting group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/H₂O) .

Q. How can researchers purify N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid to ≥98% purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for analytical and preparative purification. Gradient elution using water/acetonitrile with 0.1% trifluoroacetic acid (TFA) improves resolution. For lab-scale purification, flash chromatography on silica gel with ethyl acetate/hexane (3:7) can isolate the cis-isomer .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. For long-term stability (≥6 months), lyophilize the compound and store at -20°C .

Advanced Research Questions

Q. How can researchers resolve enantiomers of the cis-2-amino-2-methyl-cyclohexane-carboxylic acid backbone post-Boc deprotection?

- Methodological Answer : Enzymatic resolution using acylase I or immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of the methyl ester intermediate. Alternatively, chiral derivatization with Marfey’s reagent (FDAA) followed by HPLC analysis enables enantiomeric excess determination .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the cis-isomer?

- Methodological Answer :

- NMR : Compare -NMR coupling constants (J) between axial/equatorial protons in the cyclohexane ring. For cis-isomers, J values typically range from 8–12 Hz due to vicinal diaxial interactions .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO, exact mass 257.1628) .

Q. How does the steric bulk of the 2-methyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The 2-methyl group increases steric hindrance, reducing coupling efficiency with standard reagents like HATU or EDCI. Optimize reactions using DIC/Oxyma Pure in DMF at 0°C to minimize racemization. Monitor reaction progress via -NMR for real-time assessment of coupling yields .

Q. What are the implications of using this compound in designing protease-resistant peptide analogs?

- Methodological Answer : The cis-cyclohexane scaffold imposes conformational rigidity, reducing susceptibility to enzymatic degradation. In studies of antifungal agents (e.g., cispentacin analogs), this rigidity enhances binding to target enzymes like aminoacyl-tRNA synthetases .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2) and respiratory sensitizer. Use nitrile gloves, safety goggles, and a fume hood. In case of skin contact, rinse immediately with 10% acetic acid followed by water. For spills, neutralize with sodium bicarbonate before disposal .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations in melting points (e.g., 130–131°C vs. 128–130°C) often arise from differences in crystallization solvents (e.g., ethyl acetate vs. hexane). Recrystallize the compound in a standardized solvent system and cross-validate spectral data with published databases (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.